Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate

Lipophilicity Synthetic Intermediate Workup LogP

Late-stage Rosoxacin synthesis intermediate. Using this N¹-ethyl-7-(4-pyridyl) ester eliminates the palladium-catalyzed coupling required by 7-bromo precursors, reducing catalyst costs and metal impurity risks in final API production. • Single-step ester hydrolysis to Rosoxacin; Δmp ~120°C vs. final API provides a definitive identity checkpoint before release. • Distinct LogP (2.53 vs. 1.94) and MW (322.36 vs. 294.31) facilitate robust HPLC/MS impurity profiling and residual ester quantitation. • Well-characterized crystalline solid (mp 169-170.5°C) ensures reproducible handling across laboratories and scale-up campaigns.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
CAS No. 40034-46-6
Cat. No. B106023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate
CAS40034-46-6
Synonyms1-Ethyl-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylic Acid Ethyl Ester
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)OCC
InChIInChI=1S/C19H18N2O3/c1-3-21-12-16(19(23)24-4-2)18(22)15-6-5-14(11-17(15)21)13-7-9-20-10-8-13/h5-12H,3-4H2,1-2H3
InChIKeyOHZAFYAURIOSNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Profile


Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate (CAS 40034-46-6, MW 322.36, C₁₉H₁₈N₂O₃) is a synthetic quinolone-3-carboxylate ester intermediate that occupies a critical late-stage position in the synthesis of the quinolone antibiotic Rosoxacin (R693580), an agent with demonstrated activity against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae . Unlike the final active pharmaceutical ingredient (Rosoxacin, a carboxylic acid) or earlier intermediates (e.g., 7‑bromo derivatives), this compound presents a unique profile of physical properties and synthetic positioning that directly influences procurement decisions for medicinal chemistry and process development groups [1].

Synthetic role Late-stage Rosoxacin precursor; single ester hydrolysis to API
Physical handle Large melting point gap supports identity confirmation vs final API
Process context Eliminates Pd-catalyzed coupling step required by brominated alternatives

Why Generic Intermediate Substitution Fails


In the synthetic route to Rosoxacin, subtle structural variations among quinolone-3-carboxylate intermediates produce large differences in physicochemical properties—logP can shift by over 0.4 units, melting points span a >120 °C range, and molecular weight differences of nearly 30 Da alter chromatographic behavior [1]. The N¹‑ethyl‑7‑(4‑pyridyl) substitution pattern of the target compound eliminates the need for a palladium‑catalyzed coupling step required by earlier brominated intermediates, directly affecting step count, catalyst cost, and purity profile of the final API [2]. Generic substitution without accounting for these quantifiable parameters risks introducing process inefficiencies, metal contamination, or failed identity testing in regulated environments.

Lipophilicity shift LogP may vary by >0.4 units among quinolone esters, altering extraction and chromatographic behavior.
Thermal identity Melting points span >120 °C across analogs; generic substitution may fail identity testing.
Step & catalyst burden Brominated intermediates require extra coupling step and palladium, increasing process complexity and metal impurity risk.

Quantitative Differentiation vs. Closest Analogs


LogP Advantage and Extractability

The target compound exhibits a computed LogP of 2.53, compared to Rosoxacin's LogP of 1.94, measured using the same proprietary SIELC algorithm [1]. The 0.59 log unit increase in lipophilicity translates to an approximately 3.9‑fold higher octanol/water partition coefficient, making the ethyl ester significantly more amenable to organic solvent extraction during synthetic workup prior to final hydrolysis [2].

LogP comparison
Reported
ΔLogP +0.59 (~3.9× partition coefficient)
May support more efficient organic solvent extraction of the ester intermediate.
Computational algorithm; consistent methodology
Lipophilicity Synthetic Intermediate Workup LogP

Melting Point Gap for Identity Verification

The target compound has a reported melting point of 169–170.5 °C (from isopropanol), while Rosoxacin melts at 290 °C [1][2]. This large 120 °C difference allows straightforward melting point determination to confirm intermediate identity and distinguish it from the final API, reducing the risk of cross-contamination in multi‑step synthesis campaigns.

Melting point gap
Reported
Δmp ≈ 120 °C (target 169–170.5 °C vs Rosoxacin 290 °C)
Supports rapid, low-cost identity confirmation via melting point determination.
Recrystallized from isopropanol; PhysProp reference
Quality Control Melting Point Identity Testing

Step Economy vs. 7-Bromo Intermediate

According to the published Rosoxacin synthesis route, the target compound is the immediate precursor: it undergoes ester hydrolysis (saponification) to yield Rosoxacin in a single step [1]. In contrast, the alternative 7‑bromo‑1‑ethyl ester (CAS 131993-96-9) requires a palladium‑catalyzed cross‑coupling with a pyridyl donor, followed by hydrolysis—a two‑step sequence that introduces additional catalyst cost, metal impurity risk, and lower overall yield .

Synthetic step count
Class-level inference
Target: 1 step (hydrolysis) vs 7-bromo route: 2 steps (Suzuki + hydrolysis)
Reported single-step conversion may reduce catalyst cost and purification burden.
Based on published synthetic route description
Synthetic Efficiency Step Reduction Late‑Stage Intermediate

Purity Profile and cGMP Readiness

Commercially, the target compound is offered with a standard purity of 97% (HPLC) and is supported by batch‑specific certificates of analysis including NMR, HPLC, and GC data . While the 7‑bromo intermediate is also specified at 98%, the target compound's direct applicability to the final hydrolysis step—without metal‑catalyzed chemistry—means the purity profile does not need to account for palladium residue, a common concern with the bromo intermediate .

Purity & metal residue
Data to verify
Target purity ≥97% (HPLC); no Pd-catalyzed step in final conversion
Absence of Pd coupling may reduce residual metal testing burden; requires batch-specific verification.
Vendor specifications; independent confirmation recommended
Purity HPLC NMR Procurement Specification

High-Value Application Scenarios


Late-Stage Rosoxacin API Manufacturing

Pharmaceutical chemical manufacturers producing Rosoxacin under cGMP conditions leverage this compound as the penultimate intermediate. The single‑step conversion (ester hydrolysis) eliminates palladium‑catalyzed coupling, avoiding metal impurity concerns and reducing the purification burden [1]. The melting point gap of 120 °C versus Rosoxacin provides a clear identity check before final release [2].

Process Chemistry Route Optimization

Medicinal chemistry and process R&D teams evaluating Rosoxacin synthetic routes use this intermediate to benchmark step economy. Compared to the 7‑bromo route (2 steps), the direct hydrolysis approach saves one synthetic operation, which correlates with higher overall yield and lower cost of goods in scaled production [1].

Analytical Method Development

Analytical laboratories developing HPLC methods for Rosoxacin impurity profiling employ this compound as a key reference standard. Its distinct LogP (2.53 vs. 1.94 for Rosoxacin) and molecular weight (322.36 vs. 294.31) facilitate chromatographic separation and MS detection, enabling accurate quantitation of residual ester in API batches [1][2].

Quinolone SAR Studies

Investigators exploring the antibacterial SAR of 7‑pyridyl quinolones use this protected ester as a stable, crystalline intermediate that can be hydrolyzed on demand to the free carboxylic acid. The well‑characterized physical properties (mp 169–170.5 °C, LogP 2.53) ensure reproducible handling across different laboratories [1].

Application
Selection Property
Validation Focus
Rosoxacin API manufacturing
Single-step hydrolysis precursor
Metal-catalyst-free conversion; identity check by melting point gap
Process route optimization
Step economy vs 7-bromo route
Overall yield and cost-of-goods modeling
Analytical method development
Distinct LogP and MW for chromatography
Residual ester quantitation in API; MS detection
Quinolone SAR studies
Stable crystalline intermediate; on-demand hydrolysis
Reproducible handling; characterized mp and LogP
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